molecular formula C13H17ClN4O2 B2846939 N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920359-36-0

N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2846939
CAS No.: 920359-36-0
M. Wt: 296.76
InChI Key: FVPKZXOMCBUNEB-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group and a methylpiperazine moiety, which contribute to its distinctive properties.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that multiple pathways could be affected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2/c1-17-6-8-18(9-7-17)16-13(20)12(19)15-11-5-3-2-4-10(11)14/h2-5H,6-9H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKZXOMCBUNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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